

# An In-depth Technical Guide to Methyl 4-(2-bromoacetyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(2-bromoacetyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-(2-bromoacetyl)benzoate**, a key chemical intermediate. It covers its chemical structure, physical and chemical properties, synthesis protocols, and its applications in research and drug development, with a focus on presenting clear, actionable data and methodologies.

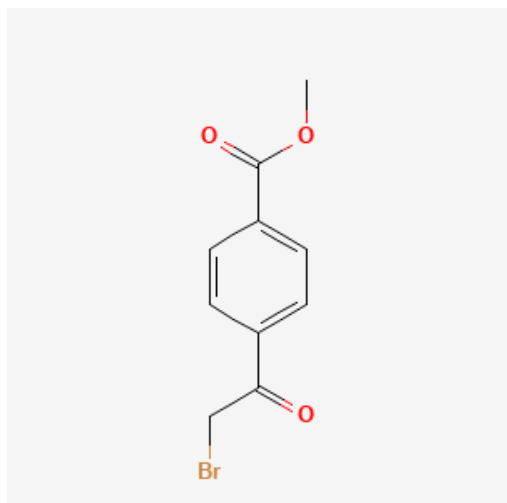
## Chemical Structure and Identification

**Methyl 4-(2-bromoacetyl)benzoate** is a disubstituted benzene derivative containing both a methyl ester and a bromoacetyl group. The bromoacetyl moiety, in particular, makes this compound a versatile reagent in organic synthesis due to the high reactivity of the  $\alpha$ -carbon adjacent to the carbonyl group, which is susceptible to nucleophilic substitution.

IUPAC Name: **methyl 4-(2-bromoacetyl)benzoate**<sup>[1][2][3]</sup> CAS Number: 56893-25-5<sup>[1][2][3]</sup>

Molecular Formula: C<sub>10</sub>H<sub>9</sub>BrO<sub>3</sub><sup>[1][3]</sup> SMILES: COC(=O)C1=CC=C(C=C1)C(=O)CBr<sup>[1]</sup>

The structural formula is presented below:



## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Methyl 4-(2-bromoacetyl)benzoate** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	257.08 g/mol	[1][4]
Physical Form	Solid	[2]
Purity	Typically $\geq 97\%$	[2]
Boiling Point	342.783 °C at 760 mmHg	[5]
Density	$1.5 \pm 0.1$ g/cm <sup>3</sup>	[5]
Flash Point	$161.1 \pm 22.3$ °C	[5]
Refractive Index	1.562	[5]
Storage Temperature	2-8 °C, under inert atmosphere	[2]

While specific NMR spectra for **Methyl 4-(2-bromoacetyl)benzoate** are not readily available in the public domain, expected chemical shifts can be inferred from analogous structures. For instance, in <sup>1</sup>H NMR, the methyl ester protons would appear as a singlet around 3.9 ppm. The aromatic protons would likely appear as two doublets in the range of 7.5-8.2 ppm. The methylene protons of the bromoacetyl group are expected to be a singlet in the region of 4.3-

4.5 ppm. In  $^{13}\text{C}$  NMR, the carbonyl carbons of the ester and ketone would be observed at approximately 165 ppm and 190 ppm, respectively.

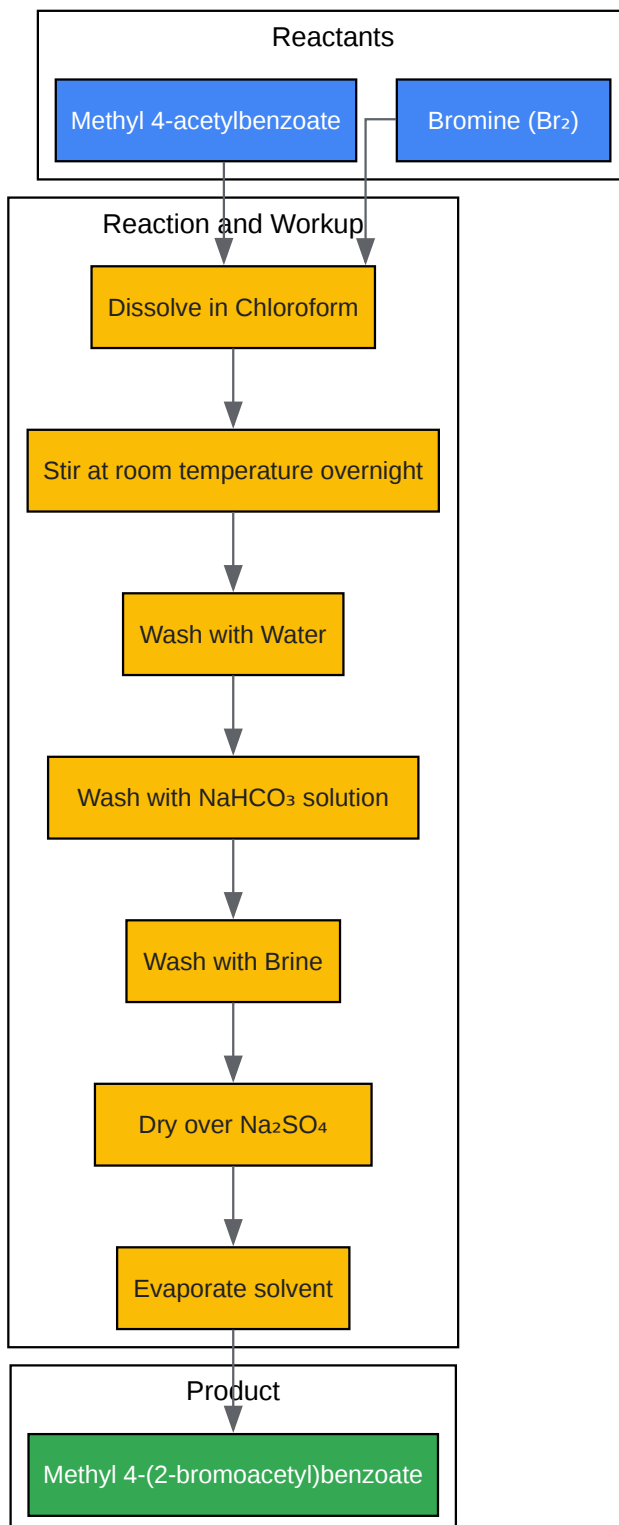
## Synthesis of Methyl 4-(2-bromoacetyl)benzoate

The most common laboratory synthesis of **Methyl 4-(2-bromoacetyl)benzoate** involves the bromination of methyl 4-acetylbenzoate. This reaction proceeds via an  $\alpha$ -halogenation of the ketone.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 4-(2-bromoacetyl)benzoate** from methyl 4-acetylbenzoate.

## Synthesis of Methyl 4-(2-bromoacetyl)benzoate

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **Methyl 4-(2-bromoacetyl)benzoate**.

## Detailed Experimental Protocol

This protocol is based on a common laboratory procedure for the  $\alpha$ -bromination of a ketone.

### Materials:

- Methyl 4-acetylbenzoate
- Bromine
- Chloroform
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-acetylbenzoate (1 equivalent) in chloroform.
- Cool the solution in an ice bath.
- Prepare a solution of bromine (1 equivalent) in chloroform and add it to the dropping funnel.
- Add the bromine solution dropwise to the stirred solution of methyl 4-acetylbenzoate over a period of 2-3 hours. Maintain the temperature at 0-5 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Carefully add water to the reaction mixture to quench any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The product can be further purified by recrystallization, typically from a solvent mixture such as ethanol/water.

## Applications in Research and Drug Development

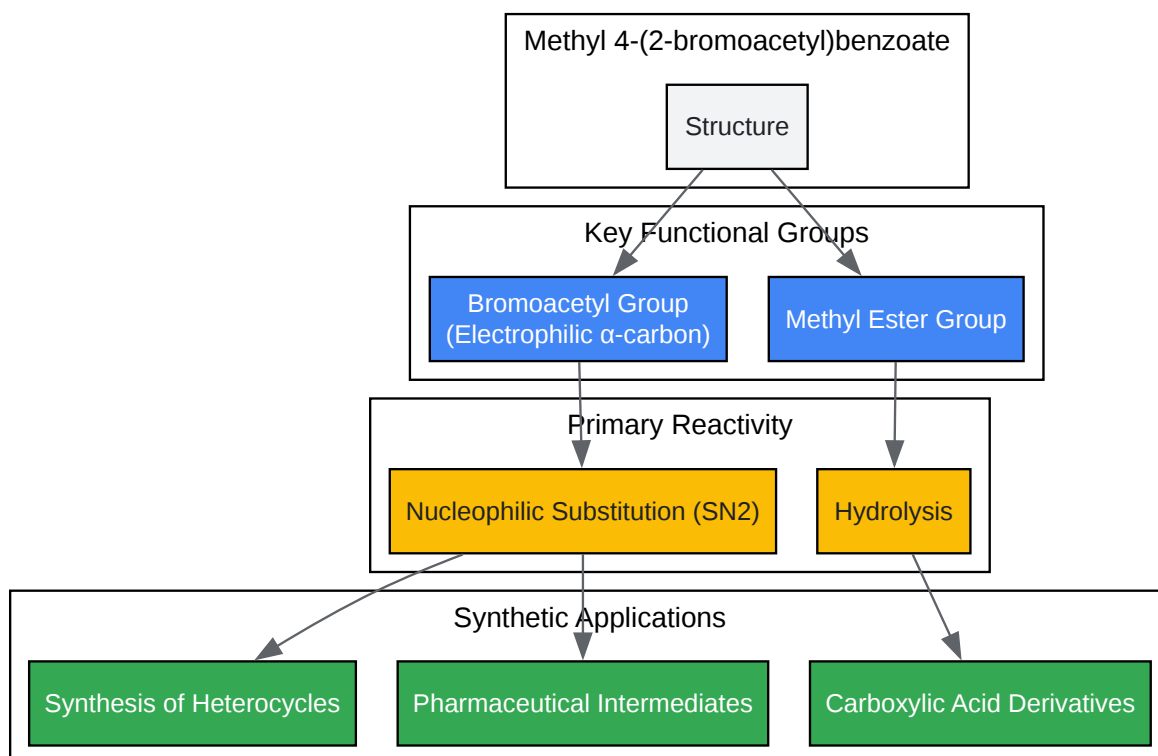
**Methyl 4-(2-bromoacetyl)benzoate** is a valuable building block in organic synthesis, primarily due to the reactive bromoacetyl group. This functional group allows for the facile introduction of the 4-(methoxycarbonyl)phenacyl moiety into various molecules through nucleophilic substitution reactions.

Its applications include:

- **Intermediate in Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The bromoacetyl group can react with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds.
- **Fine Chemical Manufacturing:** The versatility of this compound makes it a key intermediate in the production of specialty and fine chemicals.<sup>[6]</sup>
- **Development of Novel Materials:** Modifications to its structure can be explored to create new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.<sup>[6]</sup>

## Logical Relationships in its Utility

The utility of **Methyl 4-(2-bromoacetyl)benzoate** in synthetic chemistry is primarily dictated by the reactivity of its functional groups. The following diagram illustrates the logical relationship between its structure and its synthetic applications.



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Caption: Reactivity and applications of **Methyl 4-(2-bromoacetyl)benzoate**.

## Safety Information

**Methyl 4-(2-bromoacetyl)benzoate** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It causes skin irritation and serious eye damage.[1][3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

GHS Hazard Statements: H302, H312, H314, H315, H318, H332, H335[1][2][3] Signal Word: Danger[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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## References

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